Zbfpzumlgzjsnn-mdzdmxlpsa-

Description

The absence of verifiable data suggests that Compound Z may represent a hypothetical or proprietary compound, or its nomenclature may contain typographical errors.

Properties

CAS No. |

6325-63-9 |

|---|---|

Molecular Formula |

C16H16O2 |

Molecular Weight |

240.30 g/mol |

IUPAC Name |

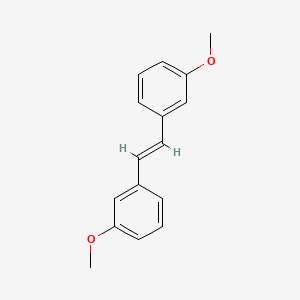

1-methoxy-3-[(E)-2-(3-methoxyphenyl)ethenyl]benzene |

InChI |

InChI=1S/C16H16O2/c1-17-15-7-3-5-13(11-15)9-10-14-6-4-8-16(12-14)18-2/h3-12H,1-2H3/b10-9+ |

InChI Key |

ZBFPZUMLGZJSNN-MDZDMXLPSA-N |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C/C2=CC(=CC=C2)OC |

Canonical SMILES |

COC1=CC=CC(=C1)C=CC2=CC(=CC=C2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-3,3’-Dimethoxystilbene can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the stilbene structure. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) and is carried out in an aprotic solvent like tetrahydrofuran (THF).

Another method involves the Heck reaction, where an aryl halide reacts with an alkene in the presence of a palladium catalyst and a base. This reaction is often performed in solvents like N,N-dimethylformamide (DMF) or toluene under an inert atmosphere.

Industrial Production Methods

Industrial production of (E)-3,3’-Dimethoxystilbene may involve large-scale versions of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(E)-3,3’-Dimethoxystilbene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

Reduction: Reduction reactions can convert the double bond to a single bond, forming dihydrostilbenes.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical methods.

Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration, respectively.

Major Products Formed

Oxidation: Quinones and other oxygenated stilbene derivatives.

Reduction: Dihydrostilbenes.

Substitution: Halogenated or nitrated stilbenes.

Scientific Research Applications

(E)-3,3’-Dimethoxystilbene has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antioxidant and anti-inflammatory properties.

Medicine: Investigated for its potential anticancer and neuroprotective effects.

Industry: Utilized in the development of organic electronic materials and as a precursor for dyes and pigments.

Mechanism of Action

The mechanism of action of (E)-3,3’-Dimethoxystilbene involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. In biological systems, it may modulate signaling pathways related to inflammation and cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights several compounds with structural or functional parallels to hypothetical azabicyclo or boron-containing frameworks (assuming Compound Z belongs to these classes). Below is a comparative analysis based on available

Table 1: Key Properties of Azabicyclo Derivatives and Boronic Acids

Structural and Functional Insights

Azabicyclo Derivatives: Compounds like 4-(8-azabicyclo[3.2.1]oct-8-yl)-3-(trifluoromethyl)benzonitrile exhibit high blood-brain barrier (BBB) permeability and are non-substrates for P-glycoprotein (P-gp), making them candidates for CNS-targeted therapeutics . Their synthesis typically involves amine-mediated coupling under heated conditions, with yields dependent on solvent and catalyst selection.

Boronic Acids :

- Boronic acids, such as (3-bromo-5-chlorophenyl)boronic acid, are critical intermediates in Suzuki-Miyaura cross-coupling reactions. Their solubility in polar solvents (e.g., THF/water mixtures) and low CYP inhibition profiles enhance their utility in medicinal chemistry .

Hypothetical "Compound Z" :

- If Compound Z shares structural motifs with azabicyclo or boronate systems, its properties (e.g., solubility, metabolic stability) could align with the above trends. However, without empirical data, this remains speculative.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.